Ketene acetals
Ketene acetals are a class of organic compounds that are formed by the reaction between ketenes and alcohols, leading to the formation of cyclic hemiketal structures. These compounds are widely recognized for their reactivity in various chemical transformations due to the presence of both carbonyl and hydroxyl functionalities within a single molecule. Ketene acetals find applications in organic synthesis as protecting groups, where they can be used to control and modulate the reactivity of functional groups. They also serve as intermediates in the preparation of other compounds such as aldehydes, ketones, and esters through various chemical processes including hydrolysis or retro-aldol reactions. The unique structural features and versatile reactivity make ketene acetals indispensable tools in synthetic chemistry, offering chemists a broad spectrum of possibilities for creating complex molecules with precision and efficiency.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Stannane, tributyl(3,4-dihydro-2H-pyran-6-yl)- | 109669-45-6 | C17H34OSn |
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Cyclohexanone, 4-(difluoromethylene)- | 137780-61-1 | C7H8OF2 |
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3,3-dichloroprop-2-ene-1-thiol | 26074-42-0 | C3H4Cl2S |
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tributyl(1-methoxyethenyl)stannane | 81177-90-4 | C15H32OSn |
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3,3-difluoroprop-2-en-1-ol | 819-72-7 | C3H4F2O |
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3,3-dichloroprop-2-en-1-amine | 61781-08-6 | C3H5NCl2 |
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2-[Bis(ethylsulfanyl)methylidene]propanedinitrile | 18771-38-5 | C8H10N2S2 |
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U0124 | 108923-79-1 | C8H10N4S2 |
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3,3-dibromoprop-2-en-1-ol | 101084-79-1 | C3H4OBr2 |
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3,3-dimethoxy-2-propenenitrile | 15732-02-2 | C5H7NO2 |
Related Literature
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Marius I. Arz,Gregor Schnakenburg,Andreas Meyer,Olav Schiemann,Alexander C. Filippou Chem. Sci., 2016,7, 4973-4979
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Xingyu Liu,Li Ma,Jun Zhou,Yanjun Ma,Ruoshi Bai,Lihong Yan Anal. Methods, 2014,6, 9841-9849
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Rainer Koch Org. Biomol. Chem., 2011,9, 2885-2891
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Angela Dibenedetto,Michele Aresta,Carlo Fragale,Marcella Narracci Green Chem., 2002,4, 439-443
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Katharina Herkendell,Andreas Stemmer,Ran Tel-Vered Nanoscale Adv., 2019,1, 1686-1692
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Nico Santschi,Benson J. Jelier,Samuel Stähelin,Thomas Nauser Org. Biomol. Chem., 2019,17, 9734-9742
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Elias O. U. Eteshola,Devin A. Haupt,Stephen I. Koos,Lee A. Siemer,Daniel L. Morris, Jr Metallomics, 2020,12, 79-91
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